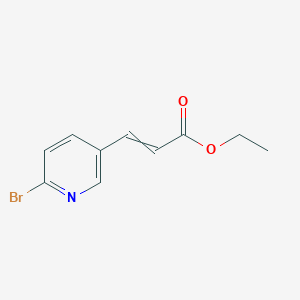

![molecular formula C9H20ClNO2S B1403678 4-[2-(Ethanesulfonyl)ethyl]piperidine hydrochloride CAS No. 1864072-27-4](/img/structure/B1403678.png)

4-[2-(Ethanesulfonyl)ethyl]piperidine hydrochloride

Vue d'ensemble

Description

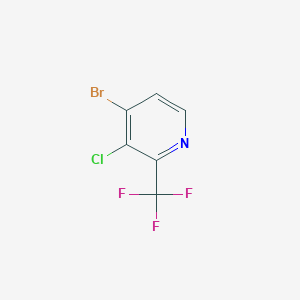

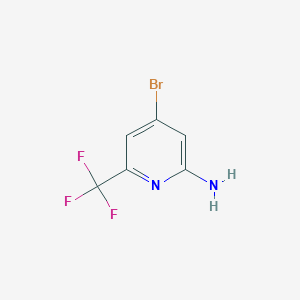

“4-[2-(Ethanesulfonyl)ethyl]piperidine hydrochloride” is a chemical compound with the molecular formula C9H20ClNO2S . It has a molecular weight of 241.78 g/mol .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis

The molecular structure of “4-[2-(Ethanesulfonyl)ethyl]piperidine hydrochloride” consists of 9 carbon atoms, 20 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis

Piperidines are involved in a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions . These reactions lead to the formation of various piperidine derivatives .Applications De Recherche Scientifique

Nucleophilic Aromatic Substitution Reactions

The compound participates in nucleophilic aromatic substitution reactions. For instance, piperidine reacts with 1,2,4-trinitrobenzene or with o-dinitrobenzene in benzene, yielding products through an addition–elimination mechanism. This reaction is critical for understanding the chemical behavior of such compounds in various organic synthesis processes (Pietra & Vitali, 1972).

Drug Discovery and Alzheimer’s Disease Treatment

Piperidine derivatives like donepezil hydrochloride are extensively used in the treatment of Alzheimer's disease. The pharmacokinetic properties of such compounds, including absorption, metabolism, and the duration of therapeutic action, are crucial for their effectiveness. Donepezil has shown to delay nursing-home placement and improve abnormal behaviors in patients with moderate-to-severe Alzheimer's disease, signifying the significance of piperidine structures in pharmaceutical applications (Román & Rogers, 2004).

Spiropiperidines in Drug Discovery

Spiropiperidines are gaining attention in drug discovery as chemists explore new areas of chemical space. The synthesis of spiropiperidines, such as 2-, 3-, and 4-spiropiperidines, is crucial for creating novel compounds with potential therapeutic benefits. The methodology for constructing these compounds plays a significant role in the development of new drugs (Griggs, Tape, & Clarke, 2018).

Synthesis of Vandetanib

Vandetanib, an anticancer drug, involves complex synthetic routes where compounds similar to piperidine serve as intermediates. The analysis of different synthetic routes for such compounds provides insights into the industrial production and scalability of pharmaceuticals (Mi, 2015).

Synthesis of Heterocycles

Piperidine structures are involved in the synthesis of heterocyclic compounds. Isoxazolone derivatives, for instance, have significant biological properties and are used in the synthesis of various heterocycles. Understanding the synthetic routes and conditions for these reactions is crucial for the development of new chemical entities with medicinal properties (Laroum et al., 2019).

Neuropharmacology

Piperidine derivatives, such as phencyclidine, have unique pharmacological properties. These compounds interact with the central nervous system, showing a spectrum of activity distinct from other psychotomimetic or anesthetic drugs. Understanding the neuropharmacology of such compounds can lead to insights into the treatment of various neuropsychiatric disorders (Domino, 1964).

Oxidation Mechanisms

Piperidine structures are studied for their role in the oxidation of organic compounds. Understanding the kinetics and mechanisms of oxidation reactions involving piperidine compounds can provide insights into various chemical processes and their applications in environmental science and industrial chemistry (Sharma, 2013).

Medicinal Chemistry of Piperidine Alkaloids

Piperidine alkaloids from the genus Pinus and related genera have significant medicinal importance. The chemistry and pharmacology of these alkaloids are crucial for developing new therapeutic agents. Exploring the clinical applications of piperidine alkaloids can lead to the discovery of novel drugs (Singh et al., 2021).

Propriétés

IUPAC Name |

4-(2-ethylsulfonylethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2S.ClH/c1-2-13(11,12)8-5-9-3-6-10-7-4-9;/h9-10H,2-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHLALQLRBDYGGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)CCC1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-(Ethanesulfonyl)ethyl]piperidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-(-)-1-{(S)-2-[Bis(3,5-di-trifluoromethylphenyl)phosphino]ferrocenyl}ethyldicyclohexylphosphine](/img/structure/B1403595.png)

![[2-Methyl-2,3-bis[2-[(2-methylpropan-2-yl)oxycarbonylamino]octadec-9-enoyloxy]propyl] 2-[(2-methylpropan-2-yl)oxycarbonylamino]octadec-9-enoate](/img/structure/B1403598.png)

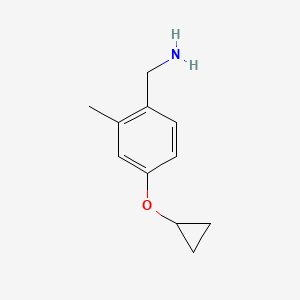

![1h-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride](/img/structure/B1403611.png)